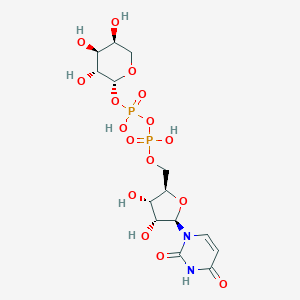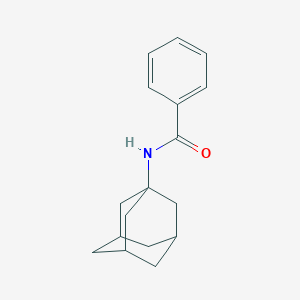
N-(1-Adamantyl)benzamide
Übersicht
Beschreibung
N-(1-Adamantyl)benzamide, also known as ADBA, is a chemical compound that belongs to the class of adamantane derivatives. It is a white crystalline solid that is soluble in organic solvents. ADBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Wirkmechanismus
The mechanism of action of N-(1-Adamantyl)benzamide is not fully understood. However, it has been suggested that N-(1-Adamantyl)benzamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDAC activity leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(1-Adamantyl)benzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemische Und Physiologische Effekte
N-(1-Adamantyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has been found to increase the expression of p21 and p27, which are cyclin-dependent kinase inhibitors that regulate the cell cycle. N-(1-Adamantyl)benzamide has also been found to increase the expression of Bax and decrease the expression of Bcl-2, which are proteins that regulate apoptosis. N-(1-Adamantyl)benzamide has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Adamantyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is soluble in organic solvents, which makes it easy to handle in the lab. N-(1-Adamantyl)benzamide has been extensively studied for its potential applications in medicinal chemistry, which makes it a valuable tool for drug discovery. However, N-(1-Adamantyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-(1-Adamantyl)benzamide. One direction is to investigate its potential applications in nanotechnology. N-(1-Adamantyl)benzamide has been shown to exhibit self-assembling properties, which makes it a potential candidate for the synthesis of nanomaterials. Another direction is to investigate its potential applications in materials science. N-(1-Adamantyl)benzamide has been found to exhibit liquid crystal properties, which makes it a potential candidate for the synthesis of liquid crystal materials. Further studies are needed to investigate the potential applications of N-(1-Adamantyl)benzamide in these fields.
Wissenschaftliche Forschungsanwendungen
N-(1-Adamantyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(1-Adamantyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of influenza virus and hepatitis B virus. N-(1-Adamantyl)benzamide has been found to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
19026-84-7 |
|---|---|
Produktname |
N-(1-Adamantyl)benzamide |
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
N-(1-adamantyl)benzamide |
InChI |
InChI=1S/C17H21NO/c19-16(15-4-2-1-3-5-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |
InChI-Schlüssel |
HIMFTDSGLWYLKA-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |
Andere CAS-Nummern |
19026-84-7 |
Piktogramme |
Irritant |
Synonyme |
N-(1-Adamantyl)benzamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

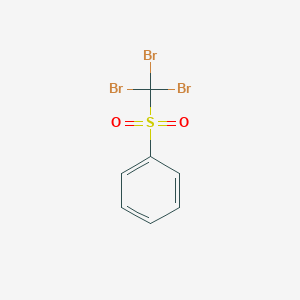
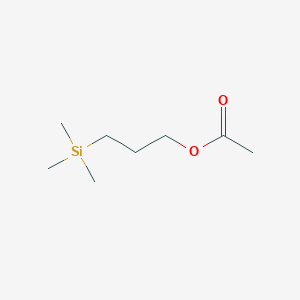
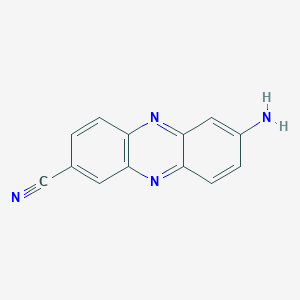
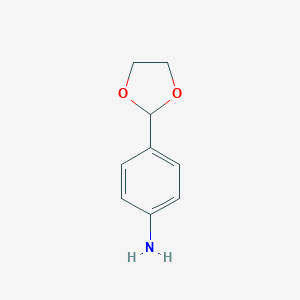





![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
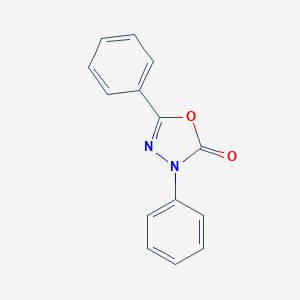
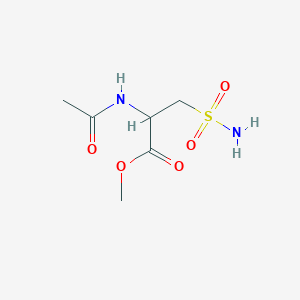
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
